Hydrogen Bond Donor Count: 2548987-42-2 vs. Piperazinyl Pyrimidine CCR4 Antagonists
The target compound possesses zero hydrogen bond donors (HBD = 0), a property critical for CNS penetration and oral bioavailability [1]. In contrast, many biologically active piperazinyl pyrimidine CCR4 antagonists described in the patent literature contain free NH groups (e.g., secondary amides, anilines, or unsubstituted piperazine) yielding HBD ≥ 1 [2]. An HBD count of zero is a distinguishing physicochemical feature that predicts superior passive membrane permeability and a reduced likelihood of P-glycoprotein efflux compared to HBD-positive analogs within the same structural class.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Piperazinyl pyrimidine CCR4 antagonists from US 9,493,453 B2 (representative compounds with free NH, OH, or NH2 groups): HBD ≥ 1 |
| Quantified Difference | ΔHBD ≥ 1 (absolute reduction to zero) |
| Conditions | Computed via Cactvs 3.4.6.11 (PubChem release 2019.06.18) [1]; comparator HBD inferred from general Formula I substituent definitions in US 9,493,453 B2 [2] |
Why This Matters
Zero HBD is a rare and procurement-relevant feature among piperazinyl pyrimidine CCR4 ligands, directly impacting the selection of this compound for CNS-targeted screening cascades where brain penetration is required.
- [1] PubChem CID 154853806, Computed Properties, Hydrogen Bond Donor Count: 0. View Source
- [2] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Formula I definitions include substituents capable of H-bond donation (e.g., R groups as H, OH, NH2). View Source
